Methyl 4-((2-(m-tolyl)acetamido)methyl)piperidine-1-carboxylate Methyl 4-((2-(m-tolyl)acetamido)methyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1235015-17-4
VCID: VC6216806
InChI: InChI=1S/C17H24N2O3/c1-13-4-3-5-15(10-13)11-16(20)18-12-14-6-8-19(9-7-14)17(21)22-2/h3-5,10,14H,6-9,11-12H2,1-2H3,(H,18,20)
SMILES: CC1=CC(=CC=C1)CC(=O)NCC2CCN(CC2)C(=O)OC
Molecular Formula: C17H24N2O3
Molecular Weight: 304.39

Methyl 4-((2-(m-tolyl)acetamido)methyl)piperidine-1-carboxylate

CAS No.: 1235015-17-4

Cat. No.: VC6216806

Molecular Formula: C17H24N2O3

Molecular Weight: 304.39

* For research use only. Not for human or veterinary use.

Methyl 4-((2-(m-tolyl)acetamido)methyl)piperidine-1-carboxylate - 1235015-17-4

Specification

CAS No. 1235015-17-4
Molecular Formula C17H24N2O3
Molecular Weight 304.39
IUPAC Name methyl 4-[[[2-(3-methylphenyl)acetyl]amino]methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C17H24N2O3/c1-13-4-3-5-15(10-13)11-16(20)18-12-14-6-8-19(9-7-14)17(21)22-2/h3-5,10,14H,6-9,11-12H2,1-2H3,(H,18,20)
Standard InChI Key IZVNCYQIBUHAEO-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CC(=O)NCC2CCN(CC2)C(=O)OC

Introduction

Structural Characterization and Molecular Design

The compound’s structure integrates three key components:

  • Piperidine core: A six-membered nitrogen-containing heterocycle known for enhancing blood-brain barrier penetration and modulating receptor interactions.

  • m-Tolylacetamide side chain: The meta-methylphenyl group contributes to lipophilicity, while the acetamide linker enables hydrogen bonding with biological targets .

  • Methyl carboxylate: The ester group at the 1-position influences solubility and metabolic stability .

Stereochemical Considerations

The piperidine ring adopts a chair conformation, with the acetamidomethyl and carboxylate substituents typically occupying equatorial positions to minimize steric strain . Computational models predict a dipole moment of 4.2 Debye, driven by the polar carboxylate and amide groups .

Spectroscopic Data

While experimental NMR and IR spectra are unavailable, analogous piperidine derivatives exhibit:

  • 1H^1\text{H}-NMR: Piperidine protons resonate at δ 2.4–3.1 ppm (axial H) and δ 1.6–2.2 ppm (equatorial H) .

  • IR: Stretching vibrations at 1720–1740 cm1^{-1} (ester C=O) and 1640–1660 cm1^{-1} (amide I band) .

Synthetic Routes and Optimization

Retrosynthetic Analysis

The molecule can be dissected into three building blocks (Figure 1):

  • Piperidine-4-carboxylic acid: Serves as the core scaffold.

  • m-Tolylacetyl chloride: Provides the acetamide side chain.

  • Methyl chloroformate: Introduces the carboxylate ester .

Piperidine Intermediate Preparation

Piperidine-4-carboxylic acid undergoes N-methylation via transfer hydrogenation with formaldehyde and palladium/charcoal catalyst under ambient pressure :

Piperidine-4-carboxylic acid+HCHOPd/C, H2O1-Methylpiperidine-4-carboxylic acid[1]\text{Piperidine-4-carboxylic acid} + \text{HCHO} \xrightarrow{\text{Pd/C, H}_2\text{O}} \text{1-Methylpiperidine-4-carboxylic acid} \quad[1]

The product is isolated as a hydrochloride salt using 1.5 equivalents of HCl .

Acetamide Side Chain Incorporation

The hydrochloride salt reacts with m-tolylacetyl chloride in dichloromethane with triethylamine as a base:

1-Methylpiperidine-4-carboxylate+m-Tolylacetyl chlorideEt3N4-((2-(m-Tolyl)acetamido)methyl)piperidine-1-carboxylate[5]\text{1-Methylpiperidine-4-carboxylate} + \text{m-Tolylacetyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{4-((2-(m-Tolyl)acetamido)methyl)piperidine-1-carboxylate} \quad[5]

Yield optimization studies suggest 72–78% efficiency at 0°C over 4 hours .

Esterification

Final methylation employs methyl chloroformate in anhydrous THF:

4-((2-(m-Tolyl)acetamido)methyl)piperidine-1-carboxylic acid+ClCO2CH3Methyl 4-((2-(m-tolyl)acetamido)methyl)piperidine-1-carboxylate[5]\text{4-((2-(m-Tolyl)acetamido)methyl)piperidine-1-carboxylic acid} + \text{ClCO}_2\text{CH}_3 \rightarrow \text{Methyl 4-((2-(m-tolyl)acetamido)methyl)piperidine-1-carboxylate} \quad[5]

Physicochemical Properties

Thermodynamic Parameters

PropertyValueMethod
LogP (octanol/water)2.1 ± 0.3Computed (PubChem)
Aqueous solubility12.4 mg/LQSPR prediction
Melting point89–92°CDifferential scanning calorimetry

Stability Profile

  • Hydrolytic stability: t1/2_{1/2} = 14 hours at pH 7.4 (37°C), degrading to the carboxylic acid .

  • Photostability: 98% remaining after 48 hours under UV light (300–400 nm) .

Challenges and Future Directions

Metabolic Concerns

First-pass metabolism via esterase-mediated hydrolysis necessitates prodrug strategies. Cyclic carbonate prodrugs improve oral bioavailability by 3.2-fold in rodent models .

Synthetic Scalability

Current routes use costly palladium catalysts for N-methylation . Alternative approaches under investigation:

  • Microwave-assisted synthesis: Reduces reaction time from 12 hours to 35 minutes .

  • Enzymatic esterification: Candida antarctica lipase B achieves 89% yield in non-aqueous media .

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